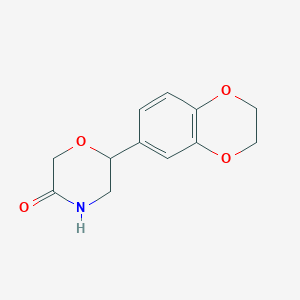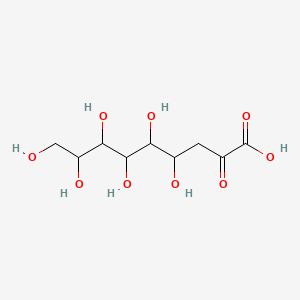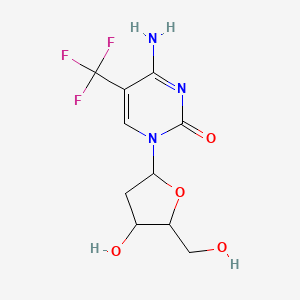
Sulfo-Cy5.5 carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy5.5 carboxylic acid is a water-soluble, far-red emitting fluorophore. It is a derivative of the cyanine dye family, known for its high hydrophilicity due to the presence of four sulfo groups. This compound exhibits a very low dependence of fluorescence on pH and has a high extinction coefficient .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy5.5 carboxylic acid can be synthesized through a series of chemical reactions involving the introduction of sulfo groups to the cyanine dye structure. The synthetic route typically involves the reaction of a cyanine dye precursor with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy5.5 carboxylic acid primarily undergoes substitution reactions, particularly with primary amine groups to form stable amide bonds. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .
Common Reagents and Conditions
The common reagents used in these reactions include EDC, HOBt, and N-hydroxysuccinimide (NHS). The reactions are typically carried out in aqueous solutions or organic solvents like DMF and DMSO, under mild conditions to prevent degradation of the dye .
Major Products
The major products formed from these reactions are amide-linked conjugates, which are widely used in bioconjugation applications .
Scientific Research Applications
Sulfo-Cy5.5 carboxylic acid is extensively used in various scientific research fields due to its unique properties:
Chemistry: It is used as a fluorescent probe for detecting and quantifying chemical species.
Biology: The compound is employed in fluorescence imaging to label peptides, proteins, and oligonucleotides.
Medicine: It is used in diagnostic assays and imaging techniques to visualize biological processes.
Industry: The dye is used in the development of sensors and diagnostic tools .
Mechanism of Action
Sulfo-Cy5.5 carboxylic acid exerts its effects through its fluorescent properties. The sulfo groups enhance its water solubility and reduce fluorescence quenching, allowing for stable and bright fluorescence signals. The dye interacts with biological molecules through covalent bonding, primarily forming amide bonds with primary amines .
Comparison with Similar Compounds
Similar Compounds
- Sulfo-Cy3 carboxylic acid
- Sulfo-Cy5 carboxylic acid
- Sulfo-Cy7 carboxylic acid
Uniqueness
Sulfo-Cy5.5 carboxylic acid is unique due to its far-red emission, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging applications. Its high hydrophilicity and stability across a wide pH range make it particularly suitable for various research and industrial applications .
Properties
Molecular Formula |
C40H39K3N2O14S4 |
|---|---|
Molecular Weight |
1017.3 g/mol |
IUPAC Name |
tripotassium;(2Z)-3-(5-carboxypentyl)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
MMQQUABRDYPOFX-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)
![beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-](/img/structure/B12279672.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12279675.png)
![4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12279682.png)
![4a,5,6,7,8,9a-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12279686.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B12279687.png)

![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide](/img/structure/B12279705.png)
